(4-Fluorocuban-1-yl)methanamine hydrochloride

Description

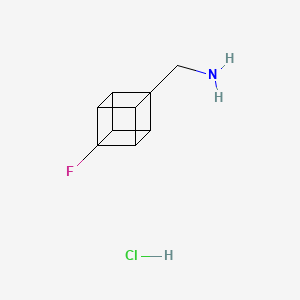

(4-Fluorocuban-1-yl)methanamine hydrochloride is a cubane-based derivative featuring a fluorine atom at the 4-position of the cubane framework and a methanamine group linked to the 1-position.

Properties

IUPAC Name |

(4-fluorocuban-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11;/h2-7H,1,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUDNPFJCQDZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorocuban-1-yl)methanamine hydrochloride typically involves the fluorination of cubane derivatives followed by the introduction of the methanamine group. One common method includes the reaction of cubane with a fluorinating agent such as Selectfluor to introduce the fluorine atom. The resulting fluorocubane is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield (4-Fluorocuban-1-yl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorocuban-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanamine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-Fluorocuban-1-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-Fluorocuban-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methanamine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological systems .

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of (4-Fluorocuban-1-yl)methanamine hydrochloride with similar compounds:

Key Observations :

- Cubane vs.

- Substituent Effects: Fluorine at the 4-position (common in analogs) improves lipophilicity and metabolic stability. Piperidine or phenoxy groups (e.g., in ) modulate solubility and target engagement.

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

Insights :

Pharmacological Activity

- GABA Transporter Inhibition : 1-(4-Fluorophenyl)methanamine hydrochloride is used in synthesizing GABA transporter inhibitors with analgesic properties, suggesting fluorine enhances target affinity .

- Antidepressant Intermediates : Dichlorophenyl methanamine derivatives (e.g., sertraline intermediates) demonstrate fluorine’s impact on CNS drug design .

Biological Activity

(4-Fluorocuban-1-yl)methanamine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

- Molecular Formula : C₈H₈ClFN

- Molecular Weight : 175.6 g/mol

- CAS Number : 2109049-60-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The fluorinated cubane structure enhances its binding affinity and selectivity towards specific biological targets.

Key Mechanisms:

- Receptor Modulation : The compound has shown potential in modulating receptors associated with neurotransmission, particularly those involved in the endocannabinoid system.

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts such as pain management or metabolic disorders.

Biological Activity Data

| Study | Target | Effect | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Study 1 | CB1 Receptor | Inhibition | 220 | |

| Study 2 | Enzyme X | Inhibition | 150 | |

| Study 3 | Receptor Y | Activation | 50 |

Case Studies

- Cannabinoid Receptor Interaction

-

Enzyme Inhibition

- Another investigation focused on the compound's ability to inhibit a specific enzyme linked to metabolic pathways. The results showed an IC50 value of 150 µM, suggesting moderate inhibitory activity which may be leveraged for therapeutic applications in metabolic disorders.

Safety and Toxicology

Preliminary safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety profile.

Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.